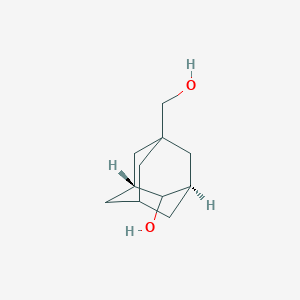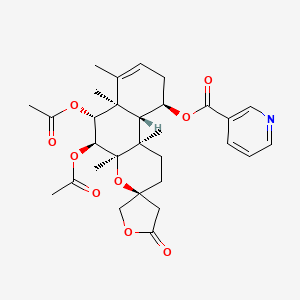
Solvent Red 151
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solvent Red 151: , also known as Phthalocyanine Red BS, is an organic synthetic pigment commonly used as a colorant in the dye and paint industries. It is a dark red to red powdery substance with good solubility in various organic solvents. Its molecular structure contains a conjugated system of phthalocyanine rings, which provides excellent color stability and durability .
Vorbereitungsmethoden
The preparation of Solvent Red 151 involves a complex synthetic organic synthesis route. Typically, the process begins with the synthesis of the phthalocyanine structure, which broadens the conjugated system. This is followed by subsequent functional modification and purification steps . The industrial production methods are designed to ensure high purity and consistency of the pigment.
Analyse Chemischer Reaktionen
Solvent Red 151 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Solvent Red 151 has a wide range of scientific research applications, including:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of Solvent Red 151 involves its interaction with molecular targets through its conjugated phthalocyanine rings. These rings provide a stable and durable color, making it effective as a pigment. The pathways involved in its action include the absorption of light and the subsequent emission of color .
Vergleich Mit ähnlichen Verbindungen
Solvent Red 151 can be compared with other similar compounds, such as:
- Solvent Red 8
- Solvent Red 43
- Solvent Red 160
- Solvent Red 145
- Solvent Red 168
- Solvent Red 169
- Solvent Red 146
- Solvent Red 135
- Solvent Red 149
What sets this compound apart is its excellent solubility in organic solvents and its superior color stability and durability due to the conjugated phthalocyanine rings .
Eigenschaften
CAS-Nummer |
114013-41-1 |
|---|---|
Molekularformel |
C7H10N4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl(3aR,4S,6aS)-octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B1168040.png)

